molecular formula C14H12FNO B3833210 N-(4-fluorophenyl)-2-phenylacetamide CAS No. 5215-28-1

N-(4-fluorophenyl)-2-phenylacetamide

Cat. No. B3833210
CAS RN: 5215-28-1
M. Wt: 229.25 g/mol
InChI Key: QWJXFNYAVPBLDW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-phenylacetamide, also known as Fluorophenylacetamide, is a chemical compound that belongs to the class of amides. It has a molecular formula of C14H12FNO and a molecular weight of 225.25 g/mol. This compound is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Potential Therapeutic Applications: N-(4-fluorophenyl)-2-phenylacetamide derivatives have been synthesized and evaluated for various potential therapeutic applications. These include acting as potent inhibitors for α-l-fucosidases, showing potential in therapeutic trials against genetic deficiency disorders (Kato et al., 2013).
  • Anticancer Potential: These compounds have demonstrated promising results as anticancer agents, especially against specific cancer cell lines like prostate carcinoma. Structure-activity relationship studies indicate that certain modifications can increase their cytotoxic effectiveness (Aliabadi et al., 2013).
  • Antitubercular Activities: A series of N-phenylacetamide derivatives have shown potent antitubercular activities against various strains of Mycobacterium tuberculosis, presenting a potential avenue for affordable antitubercular agents (Ang et al., 2012).

Antimicrobial and Antibacterial Activities

  • Antimicrobial Properties: Certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have been found to possess significant antibacterial activities against various bacterial strains. These compounds may be considered as potential leads in the design of antibacterial agents (Lu et al., 2020).

Immunomodulation

  • Immunopotentiator Characteristics: N-(4-fluorophenyl)-2-phenylacetamide derivatives have shown immunorestorative characteristics. They have been effective in potentiating immune responses to weak antigens and restoring alloreactivity, suggesting potential in immune modulation (Wang et al., 1988).

Pesticide Potential

  • Use in Pesticides: Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including those with N-(4-fluorophenyl)acetamide, have been characterized for potential use as pesticides. Their effectiveness against certain pests could make them valuable in agricultural applications (Olszewska et al., 2008).

Radiotracer Development

  • Radiotracer Synthesis: Novel radiotracers containing N-(4-fluorophenyl)-2-phenylacetamide have been developed for PET imaging, showing potential for visualizing specific proteins in neuroinflammation models. This highlights their application in diagnostic imaging and neuroscience research (Fujinaga et al., 2018).

properties

IUPAC Name

N-(4-fluorophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJXFNYAVPBLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336289
Record name N-(4-fluorophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-phenylacetamide

CAS RN

5215-28-1
Record name N-(4-fluorophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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